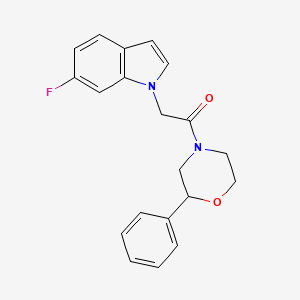

2-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(6-fluoroindol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-7-6-15-8-9-22(18(15)12-17)14-20(24)23-10-11-25-19(13-23)16-4-2-1-3-5-16/h1-9,12,19H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVNCFAEANSTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CN2C=CC3=C2C=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Fluorination: The indole ring is then fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Morpholine Substitution: The fluorinated indole is reacted with a phenylmorpholine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted indole ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Overview

2-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone, with the CAS number 1219554-61-6, is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring an indole moiety and a morpholine ring, suggests potential applications in drug development, particularly as a therapeutic agent.

Medicinal Chemistry

The compound's structural features suggest it may interact with various biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures can inhibit specific enzymes or receptors, potentially leading to therapeutic benefits in treating diseases such as cancer or neurological disorders.

Anticancer Activity

Preliminary studies have suggested that indole derivatives exhibit anticancer properties. The presence of the morpholine ring may enhance the bioavailability and solubility of the compound, increasing its efficacy against cancer cell lines. Further research is needed to explore its mechanisms of action and effectiveness in vivo.

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, this indole derivative may have implications in neuropharmacology. It could act on serotonin receptors or other neurotransmitter systems, potentially offering new avenues for treating mood disorders or neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study investigating the efficacy of various indole derivatives demonstrated that compounds with fluorine substitution exhibited enhanced activity against human cancer cell lines. The specific interactions of this compound with cellular pathways involved in apoptosis are currently under investigation.

Case Study 2: Neuroactive Potential

Research published in pharmacological journals has highlighted the potential of indole derivatives to modulate serotonin receptors. The unique combination of the indole and morpholine structures in this compound may lead to novel treatments for anxiety and depression by influencing serotonergic signaling pathways.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Morpholine vs. Other Heterocycles : The 2-phenylmorpholine group in the target compound may improve solubility compared to sulfonamide or benzothiazine analogs, which often exhibit higher rigidity and reduced bioavailability .

- Hybrid Structures: Compounds combining indole and morpholine motifs are rare, making this compound a novel candidate for targeting dual pathways (e.g., kinase inhibition and GPCR modulation).

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 6-fluoroindole and phenylmorpholine groups likely confer moderate logP values (~3.5–4.0), balancing membrane permeability and solubility .

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like 2-methylindole derivatives .

Biological Activity

2-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure composed of an indole ring substituted with a fluorine atom and a morpholine ring linked through an ethanone moiety. The molecular formula is , and it has a molecular weight of approximately 320.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.37 g/mol |

| IUPAC Name | This compound |

| SMILES | FC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3COCCN3 |

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. A study reported IC50 values in the low micromolar range against several types of cancer cells, indicating potent cytotoxic effects.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| A549 | 0.79 |

| HeLa | 1.47 |

| SK-MEL-2 | 0.12 |

These values suggest that the compound is more effective than some standard anticancer agents, such as doxorubicin, which has higher IC50 values in similar assays.

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of specific pathways associated with cell proliferation and survival. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways involved in tumor growth.

Key Mechanisms:

- Inhibition of Mitogen-Activated Protein Kinases (MAPK): The compound has been shown to target MAPK14, which plays a crucial role in regulating cellular responses to growth signals.

- Induction of Apoptosis: Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, likely through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies have highlighted the importance of the indole and morpholine rings in enhancing potency:

Key Findings:

- Electron-Donating Groups (EDGs): The presence of EDGs on the phenyl ring significantly improves biological activity.

- Halogen Substituents: Introduction of halogens can reduce activity, suggesting that sterics and electronics play a vital role in binding affinity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. One notable study involved xenograft models where mice were treated with varying doses of the compound. Results showed a marked reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 6-fluoroindole derivatives with a phenylmorpholine-containing precursor. Key steps include nucleophilic substitution and ketone formation. Reaction optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .

- Catalyst use : Lewis acids (e.g., AlCl₃) may accelerate ketone formation .

- Temperature control : Maintaining 60–80°C during indole-morpholine coupling minimizes side products .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluoroindole proton shifts at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~381.4 Da) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using Rf values (e.g., 0.5 in 3:7 ethyl acetate/hexane) .

- UV-Vis Spectroscopy : Absorbance maxima near 270 nm indicate conjugated aromatic systems .

Advanced Research Questions

Q. How does the 6-fluoro substituent on the indole ring influence the compound's electronic properties and biological activity?

- Methodological Answer :

- Electronic Effects : The fluorine atom acts as an electron-withdrawing group, reducing indole’s electron density. This alters binding affinity to targets like kinases or GPCRs .

- Biological Impact : Fluorine enhances metabolic stability by resisting oxidative degradation, as shown in comparative studies with non-fluorinated analogs .

- Experimental Validation : Use Hammett constants (σ≈0.78 for fluorine) to predict substituent effects on reaction rates or binding .

Q. What strategies can resolve discrepancies in biological activity data observed across different in vitro assays?

- Methodological Answer :

- Assay Standardization : Normalize cell viability assays (e.g., MTT) using consistent cell lines and passage numbers .

- Control Replication : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Statistical Analysis : Apply ANOVA to assess inter-assay variability, followed by post-hoc tests (e.g., Tukey’s HSD) .

- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to validate target binding affinity discrepancies .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding with morpholine oxygen and π-π stacking with indole .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD (<2 Å for stable complexes) .

- QSAR Models : Train models using descriptors like logP and topological polar surface area (TPSA) to predict IC₅₀ values .

Q. How can thermal analysis techniques like TGA and DSC provide insights into the compound's stability under various storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates suitability for room-temperature storage) .

- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., sharp endotherm at ~150°C confirms crystallinity) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; HPLC monitors degradation products (e.g., hydrolyzed morpholine derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity studies between 2D cell cultures and 3D tumor spheroids?

- Methodological Answer :

- 3D Model Optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironments; compare IC₅₀ shifts vs. 2D monolayers .

- Penetration Studies : Track compound diffusion via fluorescence microscopy (e.g., FITC-labeled analogs) .

- Hypoxia Markers : Measure HIF-1α levels in spheroids to assess metabolic confounding factors .

Synthesis and Mechanistic Advanced Questions

Q. What reaction mechanisms explain the selectivity of 2-phenylmorpholine incorporation during ketone formation?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via ¹⁹F NMR to identify rate-limiting steps (e.g., morpholine’s nucleophilic attack on carbonyl) .

- DFT Calculations : Calculate activation energies for competing pathways (e.g., morpholine vs. piperidine nucleophiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.